molecular formula C10H13BrN2O2 B11945257 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea

1-(4-Bromophenyl)-3-(2-methoxyethyl)urea

Cat. No.: B11945257
M. Wt: 273.13 g/mol
InChI Key: NVVXJERBCXDLPX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a methoxyethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 4-bromoaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Bromoaniline+2-Methoxyethyl isocyanateThis compound\text{4-Bromoaniline} + \text{2-Methoxyethyl isocyanate} \rightarrow \text{this compound} 4-Bromoaniline+2-Methoxyethyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: Formation of 4-bromoaniline and 2-methoxyethylamine.

    Oxidation and Reduction: Specific products depend on the nature of the redox reaction.

Scientific Research Applications

1-(4-Bromophenyl)-3-(2-methoxyethyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-methoxyethyl)urea
  • 1-(4-Fluorophenyl)-3-(2-methoxyethyl)urea
  • 1-(4-Methylphenyl)-3-(2-methoxyethyl)urea

Uniqueness

1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(2-methoxyethyl)urea

InChI

InChI=1S/C10H13BrN2O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H2,12,13,14)

InChI Key

NVVXJERBCXDLPX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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